molecular formula C17H17N5O5 B565863 N2-Acetyl Acyclovir Benzoate CAS No. 133186-23-9

N2-Acetyl Acyclovir Benzoate

Cat. No.: B565863
CAS No.: 133186-23-9
M. Wt: 371.353
InChI Key: DSOFZBWWLLRALZ-UHFFFAOYSA-N
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Description

N2-Acetyl Acyclovir Benzoate is a related compound found in acyclovir, a synthetic purine nucleoside analogue with antiviral properties. Acyclovir is primarily used to treat infections caused by herpes simplex virus and varicella-zoster virus . Impurities in pharmaceutical compounds like acyclovir are critical to identify and control to ensure the safety and efficacy of the drug.

Scientific Research Applications

N2-Acetyl Acyclovir Benzoate has several scientific research applications:

Mechanism of Action

Target of Action

Acyclovir Impurity H, like Acyclovir, primarily targets the herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, chickenpox, and shingles. The primary target within these viruses is the viral thymidine kinase (TK) enzyme , which is crucial for viral DNA replication.

Mode of Action

Acyclovir Impurity H, being structurally similar to Acyclovir, is expected to have a similar mode of action. After intracellular uptake, it is converted to its monophosphate form by the virally-encoded thymidine kinase . The monophosphate derivative is then converted to the active triphosphate form by cellular enzymes .

The triphosphate form of Acyclovir Impurity H competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) . This results in the termination of the growing viral DNA chain, as the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides . It also inactivates the viral DNA polymerase .

Biochemical Pathways

The biochemical pathway affected by Acyclovir Impurity H is the DNA replication pathway of the herpes simplex and varicella-zoster viruses. By inhibiting the viral DNA polymerase and causing premature termination of the viral DNA chain, Acyclovir Impurity H effectively stops the replication of the viral DNA .

Pharmacokinetics

Acyclovir is primarily eliminated through renal excretion, and its clearance and half-life are dependent on renal function . After oral administration, the bioavailability of Acyclovir is approximately 20% . Acyclovir is readily hemodialysable, with a single hemodialysis reducing Acyclovir concentrations by 60% .

Result of Action

The result of the action of Acyclovir Impurity H is the inhibition of viral DNA replication, leading to the termination of the viral life cycle . This results in the reduction of symptoms associated with herpes simplex and varicella-zoster virus infections.

Action Environment

The action of Acyclovir Impurity H, like Acyclovir, is influenced by factors such as renal function, which affects the drug’s clearance and half-life . Furthermore, the drug’s efficacy can be influenced by the patient’s immune status, as the drug relies on virally-encoded thymidine kinase for its activation . The drug’s stability could be affected by factors such as storage conditions and the pH of the solution .

Biochemical Analysis

Biochemical Properties

Acyclovir Impurity H plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in nucleotide metabolism, such as thymidine kinase and DNA polymerase . These interactions can affect the synthesis and repair of DNA, potentially leading to alterations in cellular function.

Cellular Effects

Acyclovir Impurity H influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Acyclovir Impurity H can inhibit the replication of viral DNA by interfering with the activity of viral DNA polymerase . This inhibition can lead to a decrease in viral load and an improvement in clinical symptoms.

Molecular Mechanism

The molecular mechanism of action of Acyclovir Impurity H involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Acyclovir Impurity H binds to the active site of viral DNA polymerase, preventing the incorporation of nucleotides into the growing DNA chain . This inhibition results in the termination of viral DNA synthesis and the suppression of viral replication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acyclovir Impurity H can change over time. The stability and degradation of Acyclovir Impurity H are important factors that influence its long-term effects on cellular function. Studies have shown that Acyclovir Impurity H can degrade into other compounds over time, which may have different biological activities . Long-term exposure to Acyclovir Impurity H can also lead to changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Acyclovir Impurity H vary with different dosages in animal models. At low doses, Acyclovir Impurity H may have minimal effects on cellular function. At high doses, it can cause toxic or adverse effects, such as cytotoxicity and apoptosis . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

Acyclovir Impurity H is involved in various metabolic pathways, including those related to nucleotide metabolism. It interacts with enzymes such as thymidine kinase and DNA polymerase, affecting the synthesis and repair of DNA . These interactions can influence metabolic flux and metabolite levels, potentially leading to changes in cellular function.

Transport and Distribution

Acyclovir Impurity H is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of Acyclovir Impurity H within specific tissues can affect its biological activity and potential toxicity.

Subcellular Localization

The subcellular localization of Acyclovir Impurity H is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of Acyclovir Impurity H within the nucleus, for example, can enhance its ability to interact with DNA polymerase and inhibit viral DNA synthesis.

Preparation Methods

The preparation of N2-Acetyl Acyclovir Benzoate involves synthetic routes similar to those used for acyclovir. The synthesis typically starts with guanine or its derivatives. The reaction conditions often involve the use of solvents like acetonitrile and buffers such as phosphoric acid . Industrial production methods may include high-performance liquid chromatography (HPLC) for purification and separation of impurities .

Chemical Reactions Analysis

N2-Acetyl Acyclovir Benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Comparison with Similar Compounds

N2-Acetyl Acyclovir Benzoate can be compared with other related compounds such as:

This compound is unique due to its specific structure and formation during the synthesis of acyclovir. Its identification and control are essential for the quality assurance of acyclovir-based medications.

Properties

IUPAC Name

2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5/c1-11(23)19-17-20-14-13(15(24)21-17)18-9-22(14)10-26-7-8-27-16(25)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,19,20,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOFZBWWLLRALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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